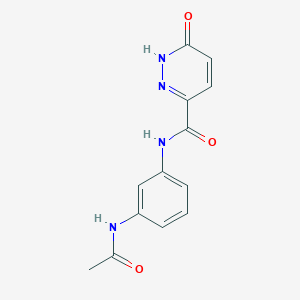

![molecular formula C15H18N8O2 B2418492 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 2034367-79-6](/img/structure/B2418492.png)

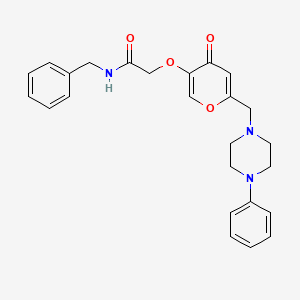

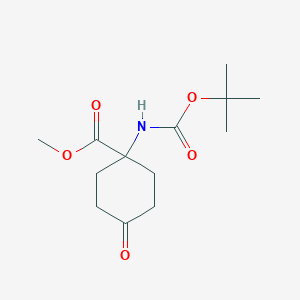

6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

カタログ番号:

B2418492

CAS番号:

2034367-79-6

分子量:

342.363

InChIキー:

DEIXXWJEZSLDRQ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one” is a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine . It’s part of a series of energetic materials synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Synthesis Analysis

The synthesis of these compounds involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A two-step route has been proposed for the synthesis of a wide range of new derivatives of 1,8-disubstituted bis[1,2,4]triazolo .Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyrazin-8-yl group attached to a piperazine-1-carbonyl group . The structure has been analyzed using X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical and Chemical Properties Analysis

This compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance . The azo compound 10, a related compound, has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .科学的研究の応用

Synthesis and Antimicrobial Activities

- The compound has been involved in the synthesis of new derivatives with potential antibacterial and antifungal activities. These activities are significant against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013).

Antihistaminic and Anti-inflammatory Activities

- Certain derivatives containing the triazolo[4,3-a]pyrazine moiety have been evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, suggesting potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis of New Heterocyclic Compounds

- The compound is a precursor in synthesizing various novel heterocyclic compounds, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives, emphasizing the diversity of chemical structures it can contribute to creating (Abdelhamid et al., 2012).

Discovery of Anti-diabetic Drugs

- Derivatives of the compound have been synthesized and evaluated for their potential as anti-diabetic medications, particularly focusing on DPP-4 inhibition and insulinotropic activities, highlighting its significance in developing treatments for type 2 diabetes (Bindu et al., 2019).

Synthesis for Cardiovascular Agents

- Research has also extended into the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, showing promising coronary vasodilating and antihypertensive activities, which could be pivotal in developing new cardiovascular agents (Sato et al., 1980).

将来の方向性

特性

IUPAC Name |

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O2/c1-10-17-20-14-13(16-4-5-23(10)14)21-6-8-22(9-7-21)15(25)11-2-3-12(24)19-18-11/h4-5H,2-3,6-9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIXXWJEZSLDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NNC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-benzyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4...

Cat. No.: B2418409

CAS No.: 898441-35-5

3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochrom...

Cat. No.: B2418410

CAS No.: 951981-33-2

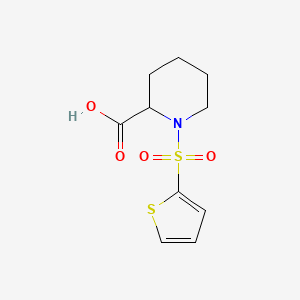

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B2418411

CAS No.: 223562-16-1

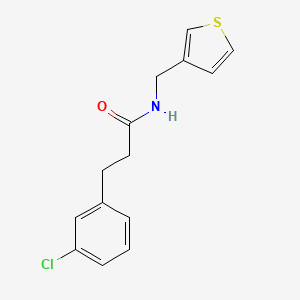

3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2418412

CAS No.: 2034349-11-4

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)

![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)

![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)

![2,5-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2418431.png)